1-iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[111]pentane is a unique organic compound characterized by its bicyclic structure and the presence of iodine and trifluorobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the use of a [1+4] cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure. Subsequent iodination and trifluorobutyl group introduction are achieved through selective halogenation and nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient separation techniques to isolate the desired product. Continuous flow chemistry and automated synthesis platforms are also employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: Reduction reactions can be performed to convert the iodine atom to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium iodide (KI) are employed, often in the presence of a suitable solvent and temperature control.
Major Products Formed:
Oxidation Products: Iodine-containing derivatives such as iodoform and iodine oxides.
Reduction Products: Derivatives with reduced iodine content, such as hydroiodides.
Substitution Products: Various nucleophilic substitution products, depending on the nucleophile used.
Scientific Research Applications
1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Its derivatives are explored for potential medicinal properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1-iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
1-Iodo-3,5-bis(trifluoromethyl)benzene: Similar in having iodine and trifluoromethyl groups but with a different aromatic structure.
1,1,1-Trifluoro-4-iodobutane: A linear compound with iodine and trifluoromethyl groups but lacking the bicyclic structure.
Uniqueness: 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[111]pentane is unique due to its bicyclic structure, which provides distinct chemical and physical properties compared to linear or aromatic analogs
Properties
CAS No. |
2763755-22-0 |
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Molecular Formula |
C9H12F3I |
Molecular Weight |
304.1 |
Purity |
95 |
Origin of Product |
United States |
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